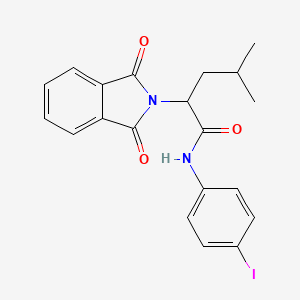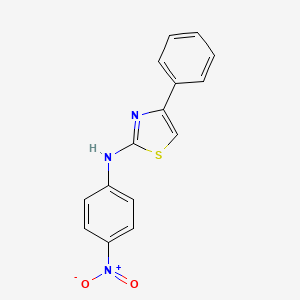![molecular formula C21H23NO4 B3948067 1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3948067.png)
1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
Descripción general
Descripción
1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate is a chemical compound used in scientific research. This compound is also known as MPPAOP and is a derivative of 3-methyl-2-oxovaleric acid. MPPAOP has been shown to have potential applications in the field of medicinal chemistry due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of MPPAOP is not fully understood. However, it has been suggested that MPPAOP may act by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
MPPAOP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. MPPAOP has also been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPPAOP in lab experiments include its unique chemical structure and potential applications in medicinal chemistry. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on MPPAOP include further studies to understand its mechanism of action and potential applications in the field of medicinal chemistry. Additional studies are needed to assess its safety and efficacy in humans. Further research is also needed to determine the optimal dosage and administration route for potential therapeutic use.
Aplicaciones Científicas De Investigación
MPPAOP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties. MPPAOP has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(3-methylanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-8-6-11-18(14-15)22-19(23)12-7-13-20(24)26-16(2)21(25)17-9-4-3-5-10-17/h3-6,8-11,14,16H,7,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTHYKQIGOEJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)amino]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]cyclopentanecarboxamide](/img/structure/B3947995.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)
![1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948003.png)

![methyl 6-tert-butyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3948015.png)
![3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3948035.png)
![N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948041.png)


![4-tert-butoxy-N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}benzamide](/img/structure/B3948059.png)
![1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B3948064.png)

![17-[3-methyl-1-(4-morpholinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3948080.png)
![2-methyl-4-[4-(methylthio)phenyl]-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948095.png)